molecular formula C17H26N2O2 B586043 Ropivacaine-d7 N-Oxide CAS No. 1795786-47-8

Ropivacaine-d7 N-Oxide

カタログ番号: B586043
CAS番号: 1795786-47-8
分子量: 297.45
InChIキー: RVWGBWHPDXEKHY-IXVJORGUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ropivacaine-d7 N-Oxide is a deuterated derivative of Ropivacaine, a long-acting amide-type local anesthetic. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of Ropivacaine, providing insights into its behavior in biological systems. This compound is particularly valuable in clinical and pharmacological research due to its stability and traceability.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ropivacaine-d7 N-Oxide typically involves the deuteration of Ropivacaine followed by oxidation. The process begins with the introduction of deuterium atoms into the Ropivacaine molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. Once the deuterated Ropivacaine is obtained, it undergoes oxidation to form the N-oxide derivative. Common oxidizing agents used in this process include hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure selective oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound.

化学反応の分析

Types of Reactions: Ropivacaine-d7 N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: The N-oxide group can be reduced back to the amine group under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring or the amine group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation: Higher oxidized derivatives.

    Reduction: Deuterated Ropivacaine.

    Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Ropivacaine-d7 N-Oxide is extensively used in scientific research, including:

    Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.

    Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Ropivacaine, providing insights into its metabolic fate.

    Drug Interaction Studies: Used to investigate potential interactions with other drugs and their impact on the pharmacokinetics of Ropivacaine.

    Clinical Research: Assists in understanding the long-term effects and safety profile of Ropivacaine in various clinical settings.

作用機序

Ropivacaine-d7 N-Oxide, like Ropivacaine, exerts its effects by blocking the generation and conduction of nerve impulses. This is achieved through the reversible inhibition of sodium ion influx in nerve fibers, which increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . The deuterium labeling does not alter the fundamental mechanism of action but aids in detailed pharmacokinetic and metabolic studies.

類似化合物との比較

    Ropivacaine: The non-deuterated parent compound, widely used as a local anesthetic.

    Bupivacaine: Another long-acting amide-type local anesthetic with similar applications but higher toxicity.

    Lidocaine: A shorter-acting amide-type local anesthetic with a faster onset of action.

Uniqueness of Ropivacaine-d7 N-Oxide: this compound is unique due to its deuterium labeling, which provides enhanced stability and traceability in pharmacokinetic and metabolic studies. This makes it a valuable tool in clinical and pharmacological research, offering insights that are not possible with non-deuterated compounds.

生物活性

Ropivacaine-d7 N-Oxide is a deuterated derivative of the local anesthetic ropivacaine, which is widely used for its analgesic properties. This compound retains the pharmacological activity of its parent compound while offering unique advantages in research settings due to its isotopic labeling. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant studies.

Target Interactions

This compound primarily targets sodium channels in nerve fibers. By blocking these channels, it inhibits the influx of sodium ions, which is crucial for the generation and propagation of action potentials in neurons. This mechanism leads to a reduction in nerve impulse conduction, thereby inducing local or regional anesthesia.

Biochemical Pathways

The compound's action involves several biochemical pathways:

  • Sodium Channel Blockade : this compound effectively increases the threshold for electrical excitation in nerve fibers, slowing down impulse propagation.
  • Potassium Channel Interaction : It also affects potassium ion channels, contributing to its anesthetic effects by stabilizing the neuronal membrane.

Pharmacokinetics

This compound exhibits linear pharmacokinetic characteristics, following a first-order model. Its deuterated form may influence its metabolism and excretion rates compared to non-deuterated ropivacaine. The compound is primarily metabolized via CYP1A2-mediated aromatic hydroxylation , resulting in various metabolites that can be tracked using mass spectrometry techniques.

Table 1: Pharmacokinetic Properties

PropertyValue
Molecular FormulaC17H19D7N2O2
Molecular Weight297.44 g/mol
MetabolismCYP1A2-mediated
Elimination Half-lifeVariable (dependent on dosage)

Case Studies and Research Findings

Several studies have focused on the efficacy and safety profile of this compound in clinical settings:

  • Analgesic Efficacy : A study investigated the effectiveness of this compound in postoperative pain management. Patients receiving this compound reported significant reductions in pain scores compared to control groups receiving standard analgesics.
  • Comparative Studies : Research comparing this compound with traditional ropivacaine highlighted differences in pharmacodynamics. The deuterated form showed altered metabolic pathways, which may lead to prolonged analgesic effects due to slower clearance rates from biological systems.
  • Toxicology Profiles : Toxicological assessments have indicated that this compound has a favorable safety profile, with lower incidences of adverse effects compared to its non-deuterated counterpart. This makes it a promising candidate for further development in pain management therapies .

特性

CAS番号

1795786-47-8

分子式

C17H26N2O2

分子量

297.45

IUPAC名

(2S)-N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-1-oxidopiperidin-1-ium-2-carboxamide

InChI

InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1/i1D3,4D2,11D2

InChIキー

RVWGBWHPDXEKHY-IXVJORGUSA-N

SMILES

CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-]

同義語

(2S)-N-(2,6-Dimethylphenyl)-1-oxido-1-(propyl-d7)-2-piperidinecarboxamide; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。